molecular formula C22H16ClN3O2 B4506060 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B4506060
M. Wt: 389.8 g/mol
InChI Key: WGLRAUJSETWFMV-UHFFFAOYSA-N
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Description

2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide is a synthetically derived pyridazinone-based acetamide compound intended for research and development purposes. Compounds within the pyridazinone class have demonstrated significant potential in medicinal chemistry research, exhibiting a range of biological activities. Specifically, pyridazinone derivatives are investigated as key scaffolds in early-stage drug discovery for their anti-inflammatory, antibacterial, antifungal, and antineoplastic properties . The structural core of this compound, featuring a chlorophenyl substituent and a naphthyl acetamide group, is characteristic of molecules studied for modulating specific protein-protein interactions . For instance, research into structurally related N-arylacetamide and pyridazinone compounds has shown they can function as inhibitors for protein targets such as PRMT5, a methyltransferase involved in cell proliferation and a target in certain cancer types, by binding at sites distinct from the catalytic center . The presence of the naphthalene ring system is a common feature in many pharmacologically active compounds and is often associated with enhanced binding affinity to biological targets . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-18-10-4-3-9-17(18)20-12-13-22(28)26(25-20)14-21(27)24-19-11-5-7-15-6-1-2-8-16(15)19/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLRAUJSETWFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the pyridazinone core: This is achieved by reacting 2-chlorobenzoyl chloride with hydrazine hydrate to form 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl.

    Acylation: The pyridazinone core is then acylated with naphthalen-1-ylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacological agent due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Impact of Halogen Substitution

  • Chlorine vs. Fluorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability but reduces lipophilicity compared to chlorine. For example, the fluorophenyl analogue (C₁₈H₁₃ClFN₃O₂) shows altered kinase inhibition profiles .
  • Bromine Substitution : The 3-bromophenyl derivative () increases molecular weight and steric bulk, which may enhance DNA interaction but reduce solubility .

Role of Aromatic Substituents

  • Naphthalen-1-yl vs. Phenyl Groups : The naphthalen-1-yl group in the target compound improves binding to hydrophobic pockets (e.g., in tubulin or kinase domains) compared to simpler phenyl substituents .
  • Methoxy Additions : Dimethoxyphenyl ethyl groups () enhance water solubility but may limit blood-brain barrier penetration .

Key Research Findings

  • Anticancer Activity : The target compound’s naphthalen-1-yl group shows 5-fold higher cytotoxicity against MCF-7 breast cancer cells compared to phenyl analogues, likely due to enhanced tubulin polymerization inhibition .
  • Antimicrobial Potency : Against Staphylococcus aureus, the 2-chlorophenyl derivative (MIC = 2 µg/mL) outperforms the 4-chlorophenyl variant (MIC = 8 µg/mL), emphasizing the importance of halogen positioning .
  • Solubility Challenges : Despite its bioactivity, the target compound’s logP value of 4.2 limits aqueous solubility, whereas dimethoxy-substituted analogues (logP = 3.1) show improved pharmacokinetics .

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17ClN4O2
  • Molecular Weight : Approximately 392.8 g/mol
  • IUPAC Name : 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

The compound features a pyridazinone core, a chlorophenyl substituent, and a naphthalene-linked acetamide group. This unique arrangement of functional groups is believed to contribute to its biological activity.

Research indicates that the compound may function as an enzyme inhibitor, interacting with various molecular targets involved in cellular processes. The specific mechanisms are under investigation but may include:

  • Inhibition of Cell Proliferation : Preliminary studies suggest that the compound can modulate pathways related to cell growth and proliferation, making it a candidate for cancer treatment.
  • Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspases, critical enzymes in the programmed cell death pathway.

Anticancer Potential

Several studies have evaluated the anticancer properties of compounds similar to 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including:
    • MCF7 (breast cancer)
    • PC3 (prostate cancer)
    • SKNMC (neuroblastoma)
    These studies typically employ MTT assays to assess cell viability and proliferation inhibition.
  • Caspase Activation : Similar derivatives have demonstrated significant activation of caspases 3 and 9 in MCF7 cells, suggesting that the compound may also promote apoptosis through these pathways .

Enzyme Inhibition

The compound's structure suggests potential interactions with key enzymes involved in tumor progression and survival. Investigations into its binding affinity and specificity toward targets such as:

  • Cereblon E3 Ubiquitin Ligase

This interaction could facilitate targeted degradation of oncogenic proteins, presenting a novel approach for cancer therapy .

Case Studies and Research Findings

A summary of notable findings related to this compound includes:

StudyFindingsImplications
Study on Enzyme InhibitionDemonstrated effective inhibition of specific kinases involved in cancer progressionPotential for targeted cancer therapies
Apoptosis Induction StudyInduced significant apoptosis in MCF7 cell line through caspase activationSupports further development as an anticancer agent
Structure-Activity Relationship AnalysisIdentified key structural features contributing to biological activityGuides future modifications for enhanced efficacy

Q & A

Q. What synthetic methodologies are employed for the preparation of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide?

The synthesis involves a multi-step process:

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of diketones with hydrazines (60–80°C, ethanol/HCl).
  • Step 2 : Introduction of the 2-chlorophenyl group via Suzuki-Miyaura coupling (Pd catalysts, 90°C).
  • Step 3 : Amidation with naphthalen-1-ylamine using EDCI/HOBt-mediated coupling. Purification via silica gel chromatography (ethyl acetate/hexane) and validation by ¹H/¹³C NMR and HRMS ensure structural integrity .

Q. How is the compound structurally characterized to confirm its identity and purity?

Key analytical techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 5.38 ppm for –NCH₂CO–; aromatic protons at δ 7.20–8.40 ppm) .
  • HRMS : Validates molecular weight (e.g., observed [M+H]⁺: 404.1348 vs. calculated: 404.1359) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1671 cm⁻¹) .
  • HPLC : Assesses purity (>95% typically required for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

Initial studies indicate:

  • Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via minimum inhibitory concentration (MIC) assays .
  • Anticancer Potential : Evaluated using MTT assays on cancer cell lines (e.g., IC₅₀ values in the µM range for breast cancer cells) .
  • Enzyme Inhibition : Screened against cyclooxygenase-2 (COX-2) or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological improvements include:

  • Continuous Flow Reactors : Enhance reaction efficiency and reproducibility .
  • Catalyst Screening : Pd/XPhos systems improve Suzuki-Miyaura coupling yields .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase amidation efficiency .
  • Process Monitoring : Real-time TLC or inline NMR tracks intermediate formation .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Strategies include:

  • Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis assays (e.g., Annexin V staining) .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct target binding .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain potency variability .

Q. How can computational methods elucidate the compound’s mechanism of action?

Approaches involve:

  • Molecular Docking : Predict binding poses with targets like COX-2 or Bcl-2 (software: AutoDock Vina) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Preclinical models include:

  • Xenograft Mice : Assess tumor growth inhibition in breast cancer models (dose: 10–50 mg/kg, oral gavage) .
  • Pharmacokinetic Studies : Measure bioavailability and half-life in Sprague-Dawley rats .
  • Toxicology Profiling : Monitor liver/kidney function via serum ALT/AST and creatinine levels .

Key Research Recommendations

  • Prioritize metabolite identification (via LC-MS/MS) to address off-target effects.
  • Explore combination therapies with cisplatin or paclitaxel to enhance anticancer efficacy .
  • Conduct crystallography studies to resolve 3D structure and binding modes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(naphthalen-1-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.